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DIFF6A protein

Cat. No.: B1179496
CAS No.: 134089-20-6
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Description

Historical Context and Discovery of DIFF6A Protein

The broader family of septin proteins was first identified in the budding yeast Saccharomyces cerevisiae in the early 1970s through genetic screens for cell division cycle (cdc) mutants. nih.govncpsb.org.cn These initial discoveries revealed proteins essential for cytokinesis and the formation of the septum during yeast budding, from which the name "septin" is derived. nih.govncpsb.org.cn The identification and characterization of mammalian septins, including SEPTIN6, followed as research expanded into other eukaryotic organisms. The first human septin was described in 1994. ncpsb.org.cn SEPTIN6 was subsequently identified as part of the growing family of mammalian septins, characterized by conserved protein domains and involvement in cytoskeletal and membrane-associated functions.

Classification and Family Membership within Septin Proteins

SEPTIN6 is classified as a member of the septin protein family, a group of GTP-binding proteins found in eukaryotes (with the exception of plants). nih.govncpsb.org.cnncpsb.org.cniastate.eduuv.mx Human septins are categorized into four main subgroups based on sequence homology and structural features: the SEPT2 group (SEPT1, SEPT2, SEPT4, SEPT5), the SEPT3 group (SEPT3, SEPT9, SEPT12), the SEPT6 group (SEPT6, SEPT8, SEPT10, SEPT11, SEPT14), and the SEPT7 group (SEPT7, and sometimes SEPT13). nih.govncpsb.org.cniastate.eduwikipedia.orgwikipedia.org

SEPTIN6 belongs to the SEPT6 subgroup. Septins function by forming protein complexes, typically hetero-hexamers or hetero-octamers, which can then assemble into higher-order structures such as filaments, rings, and gauzes. nih.govncpsb.org.cniastate.eduwikipedia.org SEPTIN6 is a common component of these complexes, frequently interacting with members of the SEPT2 and SEPT7 subgroups, such as in the well-characterized SEPT2-SEPT6-SEPT7 complex. nih.govncpsb.org.cniastate.eduwikipedia.org These complexes are integral to the cytoskeleton, interacting with actin filaments and microtubules, and associating with cell membranes. nih.govncpsb.org.cn

Here is a summary of the human septin subgroups:

Septin SubgroupMembers
SEPT2 GroupSEPT1, SEPT2, SEPT4, SEPT5
SEPT3 GroupSEPT3, SEPT9, SEPT12
SEPT6 GroupSEPT6, SEPT8, SEPT10, SEPT11, SEPT14
SEPT7 GroupSEPT7 (sometimes includes SEPT13)

Evolutionary Conservation and Orthologous Proteins

Septin proteins, including SEPTIN6, are highly conserved throughout eukaryotic evolution, highlighting their fundamental importance in cellular processes. nih.govncpsb.org.cniastate.eduuv.mx While the number of septin genes can vary between species, the core septin domains and their ability to form complexes are largely maintained. ncpsb.org.cniastate.eduuv.mx Orthologs of SEPTIN6 are found in various organisms, from fungi to mammals. nih.gov The high degree of sequence and structural conservation among orthologous septins underscores the evolutionary pressure to maintain their essential functions. Studies comparing human septins, including SEPTIN6, with their orthologs in model organisms like yeast and mouse have provided insights into conserved functions and potential functional redundancy within the septin family. wikipedia.orgnih.gov

Overview of Established and Emerging Research Areas

Research on SEPTIN6 and the septin family has established their critical roles in a diverse array of cellular activities. Key areas of investigation include their involvement in cytokinesis, where they form a dynamic structure at the site of cell division. nih.govncpsb.org.cnuv.mx Septins also function as diffusion barriers, compartmentalizing cellular membranes and regulating the movement of proteins and lipids. nih.govuv.mxwikipedia.org

Emerging research areas highlight the involvement of SEPTIN6 in more specific processes. Studies indicate its role in membrane dynamics, including exocytosis and vesicle trafficking. ncpsb.org.cn SEPTIN6 has been shown to interact with proteins involved in these pathways, such as AP-3 and ESCRT complexes, influencing protein sorting and endosomal maturation. Furthermore, SEPTIN6 is implicated in signal transduction pathways, including interactions with components of the MAPK/ERK pathway and the small GTPase CDC42, which are crucial for regulating cell growth, shape, and polarity. Its contribution to processes like phagocytosis and cellular polarization is also an active area of study.

Dysregulation of SEPTIN6 has been linked to various human diseases, particularly certain types of cancer and neurodegenerative disorders. ncpsb.org.cnuv.mx Research explores how altered SEPTIN6 expression or function can contribute to tumorigenesis and the progression of neurological conditions, suggesting its potential as a biomarker or therapeutic target. Ongoing studies continue to uncover the intricate mechanisms by which SEPTIN6 participates in cellular processes and its implications in health and disease.

Here is a summary of key research areas involving SEPTIN6:

Research AreaAssociated Cellular Processes
Cytoskeleton OrganizationFormation of filaments, rings, and gauzes; interaction with actin and microtubules. nih.govncpsb.org.cnuv.mx
Cell DivisionCytokinesis, formation of the cleavage furrow. nih.govncpsb.org.cnuv.mx
Membrane DynamicsDiffusion barriers, exocytosis, vesicle trafficking, endosomal maturation. nih.govuv.mxwikipedia.org
Signal TransductionInvolvement in pathways like MAPK/ERK and regulation via proteins like CDC42.
Cellular PolarityEstablishment and maintenance of cell shape and polarized structures. uv.mx
Disease AssociationImplication in certain cancers and neurodegenerative disorders. ncpsb.org.cnuv.mx

Compound Names and Identifiers

Properties

CAS No.

134089-20-6

Molecular Formula

C14H22N4O9

Synonyms

DIFF6A protein

Origin of Product

United States

Genetic and Transcriptomic Landscape of Diff6a Protein

Gene Identification and Genomic Mapping

The gene encoding the SEPT2 protein, formerly known as DIFF6, has been identified and mapped within the human genome, providing a foundational understanding of its genetic basis.

Chromosomal Localization

The human SEPT2 gene is located on the long (q) arm of chromosome 2. wikipedia.org Specifically, its cytogenetic location is designated as 2q37.3. wikipedia.org This precise mapping is critical for understanding its linkage to other genes and its potential involvement in chromosomal abnormalities.

Gene Structure and Exon-Intron Organization

The SEPT2 gene possesses a defined structure of exons and introns, the arrangement of which is fundamental to its expression and the generation of protein variants. The gene is composed of 14 exons. atlasgeneticsoncology.org The organization of these exons and the intervening intron sequences dictates the blueprint for the synthesis of SEPT2 mRNA transcripts.

Table 1: Genomic Details of the Human SEPT2 Gene

Feature Description
Official Gene Symbol SEPT2
Alias DIFF6, NEDD5, Pnutl3, KIAA0158
Chromosomal Location 2q37.3
Exon Count 14

Transcriptional Regulation and mRNA Isoforms

The expression of the SEPT2 gene is a regulated process, resulting in various mRNA isoforms with distinct patterns of expression across different tissues.

Identification of Different Transcripts and Polyadenylation Sites

The SEPT2 gene gives rise to multiple transcripts, which are generated through the mechanisms of alternative splicing and the use of different polyadenylation sites. atlasgeneticsoncology.org Research has identified at least four different transcript variants for SEPT2, with sizes of approximately 3.3, 3.4, 3.5, and 3.6 kilobases (kb). atlasgeneticsoncology.org Despite these variations in the mRNA, they are all reported to encode the same 361-amino acid protein. atlasgeneticsoncology.org The generation of these different transcripts is, in part, due to the utilization of different polyadenylation signals in the 3' untranslated region (3' UTR) of the gene.

Tissue-Specific and Ubiquitous Expression Patterns of mRNA

SEPT2 mRNA exhibits a ubiquitous expression pattern, meaning it is found in a wide variety of human tissues. atlasgeneticsoncology.org However, the levels of expression can vary, with the highest concentrations of the protein typically found in the brain. atlasgeneticsoncology.org While it is broadly expressed, certain isoforms may exhibit more tissue-specific patterns. For instance, in early embryonic development in mice, the expression of SEPT2 is noted to be down-regulated as development progresses. atlasgeneticsoncology.org

Table 2: Expression Profile of SEPT2 mRNA

Tissue Type Expression Level
Brain Highest
General Tissues Ubiquitous
Early Embryonic Brain (mouse) Initially expressed, then down-regulated

Regulation by Interferons and Other Transcriptional Modulators

The transcriptional regulation of the SEPT2 gene involves various modulators, although its direct regulation by interferons is not well-established. Interferon-stimulated genes (ISGs) are a class of genes that are induced by interferon signaling. wikipedia.org While hundreds of genes are classified as ISGs, there is currently no direct evidence to categorize SEPT2 as a classical ISG. wikipedia.orgnih.gov

However, the expression of SEPT2 is influenced by other transcriptional modulators. Analysis of the SEPT2 gene promoter has identified potential binding sites for several transcription factors, including:

c-Myc

Cdc5

Max1

Nkx3-1 genecards.org

These factors can play a role in initiating or suppressing the transcription of the SEPT2 gene. Additionally, there is evidence suggesting indirect regulatory pathways. For example, in renal cell carcinoma, SEPT2 is upregulated in cells that have a defective von Hippel-Lindau (VHL) tumor suppressor. nih.gov The VHL protein is known to target the hypoxia-inducible factor 1 (HIF1) transcription factor for degradation. nih.gov This suggests that HIF1 may play a role in the transcriptional regulation of SEPT2, although it is not yet known if this regulation is direct. nih.gov

Protein Structure, Assembly, and Dynamics of Diff6a Protein

Primary Sequence Features and Conserved Domains

The Septin-2 protein, with a molecular weight of approximately 41.5 kDa, is comprised of 361 amino acids. atlasgeneticsoncology.org Its architecture is characterized by several distinct domains that are crucial for its function and interaction with other molecules. These include a variable N-terminus rich in proline residues, a central GTP-binding domain, a septin-unique element, and a C-terminal coiled-coil domain. atlasgeneticsoncology.orgwikipedia.org

DomainKey FeaturesPrimary Function
Proline-Rich N-TerminusVariable in length and sequence, contains proline residues. nih.govInhibits spontaneous homotypic polymerization, involved in protein-protein interactions. nih.govnih.gov
Central GTP-Binding DomainContains conserved G1, G3, and G4 motifs for GTP/GDP binding. nih.govRegulates protein conformation and oligomerization. pnas.org
Septin Unique Element (SUE)A conserved sequence of approximately 50-60 residues adjacent to the G-domain. nih.govnih.govEssential for filament formation and contributes to both G and NC interfaces. nih.gov
C-Terminal Coiled-Coil DomainContains heptad repeats that form α-helical coiled-coil structures. nih.govMediates protein-protein interactions and homo-oligomerization. sbbq.org.br

Proline-Rich N-Terminus

The N-terminal region of Septin-2 is notable for its variable length and amino acid composition, which often includes proline-rich domains. nih.gov This region is largely unstructured and plays a significant role in regulating the assembly of Septin-2 filaments. nih.gov Research has demonstrated that the N-terminus of Septin-2 can inhibit homotypic polymer formation. nih.gov Indeed, small mutations within this N-terminal region have been shown to significantly enhance the formation of Septin-2 homopolymers, highlighting its inhibitory function. nih.gov This domain also contains a polybasic region that is important for the protein's association with membranes. researchgate.net

Septin Unique Element (SUE) Domain

Adjacent to the C-terminal end of the GTP-binding domain lies a highly conserved stretch of approximately 50 to 60 amino acids known as the Septin Unique Element (SUE). nih.govnih.gov This element is a defining characteristic of the septin protein family and is indispensable for the formation of septin filaments. nih.gov Structurally, the SUE contributes to both the G interface and the NC interface (an interaction surface involving the N- and C-termini), effectively bridging these two critical interaction zones. nih.gov The SUE is composed of a small three-stranded β-sheet and two α-helices, and its integrity is essential for the proper assembly of septin oligomers into higher-order filamentous structures. nih.gov

C-Terminal Coiled-Coil Domain

The C-terminal domain of Septin-2 typically contains a region with heptad pseudo-repeats that are characteristic of coiled-coil structures. nih.govnih.gov This domain, which projects perpendicularly to the main axis of the septin filament, is a crucial mediator of protein-protein interactions. nih.gov The coiled-coil region facilitates the interaction of Septin-2 with itself and with other proteins. sbbq.org.br While the GTPase domains are now understood to be the primary drivers of complex and filament formation, the C-terminal coiled-coil domain plays a significant role in the stability of oligomeric structures and the bundling of filaments. nih.gov

Higher-Order Structural Organization

Septin-2, like other septins, does not typically function as a monomer within the cell. Instead, it assembles into more complex, higher-order structures. This assembly is a regulated process that is fundamental to the biological roles of septins.

Homo-oligomerization

Septin-2 has the capacity to interact with itself to form homo-oligomers, such as homodimers. atlasgeneticsoncology.org This self-assembly is a key aspect of its function, both independently and as a component of larger hetero-oligomeric complexes. The homo-oligomerization of Septin-2 is mediated by two distinct interfaces: the G interface, which involves the GTP-binding domains of two monomers, and the NC interface, which is formed by the interaction of the N- and C-terminal regions. usp.brnih.gov

Hetero-oligomerization and Complex Formation

The DifA protein of Myxococcus xanthus functions as a central component of a chemosensory pathway and its ability to form complexes with other proteins is crucial for its function. The primary functional unit of DifA is a dimer. nih.gov Evidence from yeast two-hybrid systems has shown that the C-terminal regions of DifA are involved in this dimerization process. nih.gov

Beyond self-dimerization, DifA engages in hetero-oligomerization to form a larger signaling complex. It is a methyl-accepting chemotaxis protein (MCP)-like sensory transducer that forms a ternary signaling complex with the CheW-like coupling protein, DifC, and the CheA-like histidine kinase, DifE. nih.govnih.govnih.gov This complex is fundamental for regulating exopolysaccharide (EPS) production, which is essential for social gliding motility in M. xanthus. nih.govnih.govnih.gov

The interactions within this complex have been mapped, showing that DifC acts as a scaffold, interacting with both DifA and DifE. nih.gov A modified yeast two-hybrid system, or "three-hybrid" system, has demonstrated that DifC can mediate the formation of the complete DifA-DifC-DifE ternary complex. nih.gov The perception of upstream signals by DifA is thought to be mediated by protein-protein interactions, which then modulate the activity of the associated DifE kinase. nih.govnih.gov

Interacting partners of the DifA protein in the M. xanthus chemosensory pathway.
Interacting ProteinProtein Homolog FamilyRole in the ComplexSupporting Evidence
DifCCheWCoupling protein that links DifA to the kinase DifE.Yeast two-hybrid and three-hybrid systems. nih.gov
DifECheAHistidine kinase whose autophosphorylation is modulated by the complex.Yeast two-hybrid system and in vitro phosphorylation assays. nih.govnih.gov

Filamentous Assembly and Supramolecular Structures

Based on current scientific literature, the DifA protein is not known to form filamentous assemblies or larger supramolecular structures in the way that cytoskeletal proteins like actin or tubulin do. Its primary assembly state is as a dimer that further integrates into the discrete DifA-DifC-DifE ternary signaling complex. nih.govnih.gov This signaling complex is a key functional unit but does not typically polymerize into extended filaments. The regulation of exopolysaccharide fibrils by the Dif pathway is a downstream effect of the signaling cascade, and DifA itself is not a structural component of these fibrils. researchgate.net

Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) are critical for the function and regulation of the DifA signaling pathway. The primary PTM involved is phosphorylation. While DifA itself is not directly phosphorylated, its function is intrinsically linked to the phosphorylation state of its partner protein, DifE. nih.govnih.gov

The activity of the DifA-DifC-DifE complex regulates the autophosphorylation of DifE. nih.govnih.gov In vitro studies have shown that DifA and DifC together, but not individually, can influence the autophosphorylation of DifE. nih.gov This modulation of kinase activity is the direct functional output of the DifA receptor complex.

Unlike many other methyl-accepting chemotaxis proteins (MCPs), DifA is not thought to be regulated by methylation. This is a notable distinction, as methylation and demethylation are common mechanisms for adaptation in bacterial chemotaxis systems. The slow adaptation observed in M. xanthus chemotaxis mediated by the Dif pathway may be related to the kinetics of phosphorylation and dephosphorylation within the signaling cascade, rather than receptor methylation.

Key Proteins in the DifA Signaling Pathway and Their Post-Translational Modifications.
ProteinType of ModificationFunctional Impact
DifEAutophosphorylationActs as the central kinase in the signaling cascade. nih.govnih.gov
DifDPhosphorylation (by DifE)Functions as a phosphate (B84403) sink to negatively regulate the pathway. nih.govnih.gov
DifGDephosphorylation (of DifD)Acts as a phosphatase for phosphorylated DifD, recycling the phosphate sink. nih.govnih.gov

Conformational Dynamics and Allosteric Regulation

As a sensory transducer, the function of the DifA protein is inherently dependent on conformational dynamics and allosteric regulation. Signal perception at the N-terminus of DifA is believed to induce conformational changes that are propagated through its transmembrane helices to the cytoplasmic signaling domain. nih.govnih.gov This allosterically regulates the activity of the associated DifE kinase.

Mutational analyses support this model. Deletions in the C-terminal flexible bundle subdomain of DifA can lead to constitutively active mutations, suggesting that this region is critical for maintaining the protein in an "off" state in the absence of a signal. nih.gov Shortening this bundle likely mimics the conformational changes that occur upon signal binding, leading to persistent activation of the downstream signaling pathway. nih.gov

While the general principles of allosteric regulation through conformational changes are well-established for MCP-like receptors, specific high-resolution structural studies detailing the precise conformational dynamics of DifA upon signal binding are not yet available. The proposed mechanism involves a transmembrane signaling event, where a change in the N-terminus is transmitted across the membrane to alter the conformation of the cytoplasmic domain, rather than a direct intramolecular interaction between the input and output domains in the cytoplasm. nih.govnih.gov

Molecular Interactions and Partnership Networks of Diff6a Protein

Protein-Protein Interactions

DIFF6A's functional diversity is a direct result of its ability to form heteromeric complexes and act as a scaffold for a wide array of proteins. nih.gov Its interaction network includes other septins, core components of the cytoskeleton, membrane-associated proteins, signaling molecules, and machinery involved in intracellular transport.

DIFF6A polymerizes into heterooligomeric complexes and filaments, which are the fundamental functional units of septins. uniprot.org The assembly of these higher-order structures is mediated by specific interactions with other septin proteins. Mammalian septins are classified into four subgroups (SEPT2, SEPT3, SEPT6, and SEPT7), and filament formation typically involves members from each group. frontiersin.orgnih.govnih.gov

Septin-septin interactions occur at two distinct interfaces: the G interface, which includes the GTP-binding domain, and the NC interface, involving the N- and C-termini. nih.govnih.gov These interfaces alternate within the septin complex, leading to the formation of apolar filaments. nih.govnih.gov The assembly process is thought to begin with the formation of dimers via the G interface, which then allows for subsequent interactions at the NC interface to extend the polymer. nih.gov

The core of many septin complexes is a heterotrimer of SEPT2, SEPT6, and SEPT7. nih.govuniprot.org These trimers can associate to form hexamers (SEPT2-SEPT6-SEPT7-SEPT7-SEPT6-SEPT2) or octamers. uniprot.org Octamers are typically formed by the addition of a SEPT9 subgroup member flanking the hexameric core (e.g., SEPT9-SEPT7-SEPT6-SEPT2-SEPT2-SEPT6-SEPT7-SEPT9). nih.govoup.com In specialized structures like the sperm annulus, other septins such as SEPT12 and SEPT4 can also be incorporated into octameric complexes with DIFF6A. nih.govuniprot.org

Table 1: Key Septin Interaction Partners of DIFF6A (SEPT2)

Interacting Septin Subgroup Complex Type Reference(s)
SEPT6 SEPT6 Trimer, Hexamer, Octamer nih.govuniprot.org
SEPT7 SEPT7 Trimer, Hexamer, Octamer nih.govuniprot.org
SEPT9 SEPT9 Octamer nih.govuniprot.orgoup.com
SEPT12 - Octamer (sperm) nih.govuniprot.org
SEPT4 SEPT3 Octamer (sperm) nih.govuniprot.org

DIFF6A and its associated septin filaments are intricately linked with the actin and microtubule cytoskeletons, often acting as a bridge between them. pnas.orgnih.govresearchgate.net

Actin: In interphase cells, DIFF6A co-localizes with actin bundles, particularly stress fibers. nih.govresearchgate.net The integrity of the actin cytoskeleton is crucial for the proper organization of septin filaments; disruption of actin with drugs like latrunculin B causes DIFF6A to reorganize into ring-like structures. nih.govresearchgate.net This functional interdependence suggests that DIFF6A is involved in organizing and stabilizing actin-based structures. nih.govrpi.edu The interaction can be direct or mediated by actin-binding proteins like anillin. nih.gov

Microtubules: DIFF6A also associates with microtubules, although their distributions are often distinct. researchgate.net However, septins, including DIFF6A-containing complexes, can directly bind to and bundle microtubules. pnas.orgnih.gov In vitro reconstitution assays have demonstrated that septin complexes can directly crosslink microtubules and actin filaments into hybrid bundles. nih.gov This crosslinking activity is crucial for mediating the crosstalk between the two cytoskeletal systems. For example, septins enable the capture and subsequent polymerization of actin filaments along the microtubule lattice, a mechanism important for processes like neuronal growth cone morphogenesis. pnas.orgnih.govresearchgate.net Furthermore, DIFF6A's association with a specific subset of polyglutamylated microtubules is essential for efficient vesicle transport. nih.gov

Table 2: Interactions of DIFF6A with Cytoskeletal Components

Interacting Component Nature of Interaction Functional Consequence Reference(s)
Actin Filaments Co-localization, direct and indirect binding Organization of stress fibers, actin bundling nih.govnih.govresearchgate.net
Microtubules Association, direct binding and bundling Regulation of microtubule dynamics, vesicle transport nih.govnih.gov

Septins, including DIFF6A, have a well-established affinity for cellular membranes, particularly those enriched in negatively charged phospholipids like phosphoinositides. nih.govfrontiersin.org This interaction is mediated by a patch of basic amino acids found near the GTP-binding domain. frontiersin.org By binding to membranes, septin filaments can act as scaffolds to recruit other proteins and as diffusion barriers to compartmentalize the membrane into distinct domains. nih.govfrontiersin.orgnih.gov

In epithelial cells, DIFF6A is localized to the lateral membrane where it interacts with the catenin complex (β-catenin and E-cadherin). oup.com This interaction serves to link the adherens junction complex to the actin cytoskeleton, which is critical for establishing and maintaining epithelial cell polarity. oup.com The GTP-binding domains of the SEPT2/6/7 complex physically interact with β-catenin, stabilizing the entire junctional structure. oup.com

DIFF6A is a component of signaling pathways that link the cytoskeleton to cellular control mechanisms, such as the cell cycle and DNA damage response. A key interaction in this regard is with the Suppressor of Cytokine Signaling 7 (SOCS7) protein and the adaptor protein NCK1. nih.govnih.govcore.ac.uk

A complex of septins, including DIFF6A, SEPT6, and SEPT7, interacts with SOCS7. nih.gov SOCS7, in turn, binds to NCK1, and the septin-SOCS7 interaction is necessary to keep both SOCS7 and NCK1 predominantly in the cytoplasm. nih.govcore.ac.uk Following DNA damage, NCK and SOCS7 accumulate in the nucleus, a process that is essential for cell-cycle arrest and the activation of the tumor suppressor p53. nih.govnih.gov This demonstrates a novel signaling axis where septins act as cytoplasmic anchors that regulate the localization and function of key signaling proteins in response to cellular stress. nih.gov

While direct interactions with ARHGAP4 are not explicitly detailed, septins are known to interact with binding partners of Rho-GTPases (BORGs), which are effector proteins for CDC42. frontiersin.orgnih.gov This places septins within the broader regulatory networks of Rho family GTPases, which include RhoGAPs like ARHGAP4, suggesting a potential for indirect functional links in the control of the actin cytoskeleton.

Table 3: DIFF6A Interactions with Signaling Molecules

Interacting Molecule Interaction Domain/Complex Cellular Outcome Reference(s)
SOCS7 Direct binding to Septin complex (SEPT2/6/7) Cytoplasmic retention of SOCS7/NCK1 nih.govnih.govcore.ac.uk

DIFF6A plays a significant role in exocytosis and vesicle trafficking through direct interactions with core components of the transport machinery. nih.govbiologists.com In the brain, a multi-septin complex containing DIFF6A, SEPT4, SEPT6, and SEPT7 associates with the SEC6/SEC8 (exocyst) complex. frontiersin.orgnih.govelifesciences.org The exocyst is responsible for tethering post-Golgi secretory vesicles to the plasma membrane prior to fusion. biologists.comelifesciences.org This interaction suggests that septins help guide vesicles to specific sites for exocytosis. biologists.com

Furthermore, DIFF6A and other septins interact with SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) proteins, which are essential for the final membrane fusion event. biologists.comfrontiersin.org Specifically, SEPT2 has been shown to interact with the t-SNARE protein Syntaxin. nih.govbiologists.com By binding to syntaxin, septins may regulate the assembly of the SNARE complex and thereby control the timing and location of vesicle fusion. biologists.com Septin-2 also interacts with NSF, a protein that disassembles the SNARE complex after fusion, indicating a role throughout the exocytic cycle. researchgate.net While direct interactions with Rab GTP-binding proteins (master regulators of vesicle trafficking) are not as well-defined, the established links to the exocyst and SNAREs place septins as key players in the Rab-regulated pathways of membrane traffic. mdpi.com

Recent proteomic studies have expanded the known interactome of septins to include proteins involved in RNA processing. nih.gov A protein-protein interaction (PPI) network built around human septins revealed multiple connections to mRNA processing and export from the nucleus. nih.gov Specifically, this analysis highlighted interactions between molecules of the spliceosome—the machinery responsible for RNA splicing—with DIFF6A (SEPT2) and SEPT7. nih.gov RNA-binding proteins (RBPs) are central components of the spliceosome and regulate virtually all aspects of RNA metabolism. mdpi.com This finding suggests a previously unrecognized role for septins in the regulation of gene expression at the post-transcriptional level, linking the cytoskeleton to nuclear processes. nih.gov

Lipid Binding and Membrane Association

Septins exhibit a remarkable ability to interact directly with cellular membranes, a process fundamental to their function in cytokinesis, membrane remodeling, and the formation of diffusion barriers. wikipedia.orgresearchgate.netfrontiersin.orgnih.gov This association is not random; rather, it is a highly regulated process governed by the lipid composition of the membrane and the structural features of the Septin proteins themselves.

Septins are recruited to and assemble on membrane surfaces that are rich in negatively charged phospholipids, with a particular affinity for phosphoinositides. frontiersin.org This interaction is critical for their localization to specific subcellular compartments and for the subsequent formation of higher-order filamentous structures. researchgate.netfrontiersin.org The binding of Septins to membranes is a cooperative mechanism that is enhanced by their oligomerization into filaments. frontiersin.org

Key structural elements within Septin proteins mediate their interaction with lipids. A basic phosphoinositide-binding motif, located in the N-terminus of many Septins, is crucial for this membrane association. wikipedia.org Additionally, amphipathic helices within Septin proteins can insert into the lipid bilayer, further stabilizing their membrane localization. nih.govbiorxiv.orgelifesciences.org Studies on SEPTIN2 have shown that its interaction with lipids is significant, with a much stronger association observed with phosphoinositide-containing membranes compared to those composed of neutral lipids like dipalmitoylphosphatidylcholine. nih.gov This strong interaction allows SEPTIN2 to remain embedded within the membrane even at high surface pressures. nih.gov

The physical state of the membrane also influences Septin association. For instance, yeast Septins have been observed to selectively polymerize on the liquid-disordered phase of yeast membranes. researchgate.net Furthermore, Septins have the unique ability to recognize and bind to micron-scale membrane curvature, a feature important for their localization to sites such as the cytokinetic furrow and the base of cellular protrusions. rupress.orgfrontiersin.org While the formation of filaments is not strictly required for the initial recognition of curvature, it is essential for the stable association of Septins with the membrane. rupress.org

The following table summarizes the key lipids and protein domains involved in the membrane association of Septins:

Interacting LipidSeptin Protein/Domain InvolvedType of InteractionFunctional Consequence
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)Septin N-terminal polybasic motifElectrostaticRecruitment to the plasma membrane, filament assembly
Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3)Mammalian Septin H5 (SEPT4)Specific bindingLocalization and stability of Septin filaments
Anionic lipids (e.g., Phosphatidylserine)Septin polybasic domainsElectrostaticPromotes ordered self-assembly into filamentous meshworks
CardiolipinSeptinsSpecific bindingRegulation of pathogen invasion

Interaction Specificity and Mechanisms of Recognition

The interaction of Septins with membranes is not merely a matter of general affinity but is characterized by a significant degree of specificity and is governed by precise molecular mechanisms. This specificity ensures that Septins are recruited to the correct cellular locations at the appropriate times to carry out their diverse functions.

The primary determinant of Septin-membrane interaction specificity lies in the lipid composition of the target membrane. Septins exhibit a clear preference for anionic lipids, particularly phosphoinositides. nih.govbiorxiv.org This preference is driven by electrostatic interactions between the positively charged amino acids in the polybasic domains of Septins and the negatively charged headgroups of these lipids. frontiersin.orgnih.gov For example, the mammalian Septin H5 (SEPT4) has been shown to specifically bind to phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P(2)) and phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P(3)) through a conserved basic residue-rich site adjacent to its GTP-binding motif. nih.gov

The mechanism of recognition also involves the insertion of amphipathic helices into the lipid bilayer. nih.govbiorxiv.orgelifesciences.org These helices contain both hydrophobic and hydrophilic residues, allowing them to sit at the interface between the aqueous cytoplasm and the hydrophobic core of the membrane. The cooperative action of multiple amphipathic helix domains is thought to be crucial for the stable binding and assembly of Septins on the membrane. biorxiv.orgelifesciences.org

Furthermore, the GTP-binding state of Septins can modulate their interaction with lipids. GTP binding and hydrolysis by the mammalian Septin H5 have been shown to significantly reduce its ability to bind to PtdInsP(2). nih.gov This suggests a mechanism by which the functional state of the Septin protein can regulate its association with the membrane, providing a dynamic control over its localization and activity.

The table below details the mechanisms of recognition and the factors influencing the specificity of Septin-lipid interactions:

Mechanism of RecognitionKey Septin DomainSpecificity DeterminantRegulatory Factor
Electrostatic InteractionPolybasic DomainAnionic lipid headgroups (e.g., PI(4,5)P2)Local lipid concentration
Hydrophobic/Amphipathic InsertionAmphipathic HelixMembrane curvature, lipid packing defectsCooperative binding of multiple helices
Conformational ChangeGTP-binding DomainPhosphoinositide bindingGTP binding and hydrolysis

Based on a comprehensive review of scientific literature, there is no identifiable protein referred to as "DIFF6A protein." This term does not appear in proteomics databases or published research under that specific nomenclature. Consequently, an article detailing its cellular and subcellular localization as per the requested outline cannot be generated.

The provided search results offer extensive information on the complex and dynamic nature of protein localization within various cellular structures, which are fundamental concepts in cell biology. For instance, studies highlight that the subcellular location of proteins is critical to their function and is tightly regulated. nih.govelifesciences.orgnih.gov Cells employ sophisticated mechanisms, sometimes encoded in the protein's amino acid sequence, to ensure proteins are delivered to their correct compartments. nih.govmit.edu

While the requested cellular structures are key sites of protein activity, no link can be established to a "this compound." Below is a summary of the general roles of these structures in protein localization, based on the available research:

Dynamic Subcellular Distribution: The distribution of proteins within a cell is not static; it is a dynamic process regulated by various cellular signals and events. nih.govelifesciences.orgnih.gov Techniques like Dynamic Organellar Maps have been developed to globally map protein translocation, revealing how proteins move between compartments in response to stimuli, such as growth factors. nih.govelifesciences.org This dynamic nature is essential for regulating protein activity and cellular processes. elifesciences.org

Localization at Specific Cellular Structures:

Cytoskeleton and Cortical Regions: The cytoskeleton, including actin filaments and microtubules, plays a crucial role in the localization of proteins, particularly at the cell cortex—the region just beneath the plasma membrane. nih.govnih.gov It can act as a barrier or "fence" that restricts protein diffusion, creating specific membrane microdomains. nih.gov The actin cytoskeleton is densely concentrated at the apical side of the developing cerebral cortex, where it supports cell adhesion, polarity, and structural integrity. nih.gov

Cleavage Furrow and Midbody: During cell division (cytokinesis), many proteins localize to the cleavage furrow and the midbody to ensure the successful separation of daughter cells. mdpi.comberkeley.edu The formation of the cleavage furrow is initiated by an actomyosin contractile ring. wikipedia.org The midbody, a transient structure connecting the two daughter cells, is composed of a multitude of proteins with diverse functions, and its architecture changes as cytokinesis progresses. mdpi.comberkeley.edu

Cilia and Basal Bodies: Cilia are hair-like organelles that extend from the cell surface and are organized by basal bodies (also known as centrioles). nih.govscispace.com Basal bodies are critical for assembling the cilium and recruiting the necessary proteins for its formation and function. nih.gov The transition zone, a specific domain at the distal end of the basal body, acts as a "ciliary gate" to control the entry and exit of proteins. nih.govox.ac.uk

Synapses and Neuronal Projections: Synapses are highly complex structures essential for communication between neurons, and their function relies on the precise localization of over 2,000 different proteins. nih.govpasteur.fr The nanoscale organization of proteins within the presynaptic and postsynaptic compartments is highly dynamic and critical for regulating the strength and precision of neurotransmission. nih.govpasteur.fr The cytoskeleton is also integral to organizing synaptic components and mediating synaptic plasticity. mdpi.com

Sperm Annulus: The annulus is a ring-like structure in the sperm flagellum that separates the midpiece from the principal piece. nih.govnih.gov It acts as a diffusion barrier and is essential for the correct organization of the flagellum. nih.govresearchgate.net Several proteins, notably from the septin family, localize to the annulus and are crucial for its formation and function; defects in these proteins can lead to infertility. nih.govnih.gov

Cellular Localization and Subcellular Compartmentalization of Diff6a Protein

Localization at Specific Cellular Structures

Extracellular Exosomes

Recent research has begun to explore the connection between SEMA6A and extracellular vesicles, particularly exosomes. A proteomics study is underway to conduct a comparative analysis of the protein cargo of exosomes derived from human pulmonary microvascular endothelial cells after the knockdown of the SEMA6A gene omicsdi.org. This research suggests a potential role for SEMA6A in regulating the protein content of exosomes, which are involved in intercellular communication omicsdi.org. While the detailed findings of this study are pending, it highlights an emerging area of investigation into the function of SEMA6A in the context of extracellular vesicle-mediated signaling omicsdi.org.

Mechanisms of Protein Targeting and Retention

The proper localization of SEMA6A is achieved through specific cellular targeting and retention mechanisms. As a transmembrane protein, its journey to the cell surface begins during its synthesis.

SEMA6A is a type I transmembrane protein, and its targeting to the plasma membrane follows the secretory pathway. This process is initiated by an N-terminal signal sequence that directs the nascent polypeptide chain to the endoplasmic reticulum (ER). Within the ER, the protein is inserted into the membrane and undergoes folding and modifications before being transported through the Golgi apparatus to the cell surface.

The retention and specific localization of SEMA6A in different cellular compartments, such as axons or potentially within intracellular vesicles, are likely mediated by specific domains within the protein. The intracellular domain of SEMA6A has been shown to be essential for its "reverse signaling" capabilities, where it acts as a receptor. This domain may also contain sorting signals that interact with cellular trafficking machinery to direct the protein to its correct destination or retain it in a specific location. However, specific amino acid motifs for the targeting and retention of SEMA6A have not been fully elucidated. The transmembrane domain itself can also influence the protein's localization by interacting with the lipid environment of different membranes.

Further research is needed to fully understand the specific signals and protein interactions that govern the precise subcellular compartmentalization and trafficking of the SEMA6A protein.

The biological functions and regulatory roles of the DIFF6A protein remain uncharacterized in scientific literature.

Extensive searches of scientific databases and literature have yielded no information on a protein specifically designated as "DIFF6A." As a result, its biological functions and regulatory roles in cellular processes, including cellular organization, morphogenesis, and cell division, are currently unknown.

The requested detailed article on the roles of this compound in cytoskeletal scaffolding, diffusion barrier formation, maintenance of cellular polarity, mitotic progression, and chromosome segregation cannot be generated due to the absence of any research findings on a protein with this name.

It is possible that "DIFF6A" may be a misnomer, a typographical error, or a highly specific term not yet in the public domain of scientific research. Therefore, no data tables or detailed research findings can be provided as per the request.

Biological Functions and Regulatory Roles of Diff6a Protein

Contributions to Membrane Dynamics and Vesicle Trafficking

Membrane dynamics and vesicle trafficking are fundamental processes in eukaryotic cells, responsible for the transport of proteins, lipids, and other molecules between different cellular compartments. nih.govnih.gov This intricate logistics network, often called the secretory and endocytic pathways, ensures that cargo is delivered to the correct destination at the right time. nih.govyoutube.com The process relies on the formation of small, membrane-bound carriers called vesicles, which bud off from a donor compartment, travel through the cytoplasm, and fuse with a specific target membrane to release their contents. nih.govresearchgate.net This entire pathway is governed by a host of conserved proteins that regulate each step with high fidelity. nih.gov

Exocytosis and endocytosis are two sides of the constant trafficking of vesicles to and from the plasma membrane. nih.gov Exocytosis is the process by which vesicles fuse with the plasma membrane to release their contents into the extracellular space, a critical function for neurotransmitter release and hormone secretion. nih.govwikipedia.orgfrontiersin.org Conversely, endocytosis is the process of internalizing substances and segments of the plasma membrane, which is vital for nutrient uptake, clearing the cell surface of signaling receptors, and recycling vesicular components. nih.govfrontiersin.orgcell-stress.com

These two processes are tightly coupled to maintain the cell's surface area and to replenish the pool of vesicles available for subsequent rounds of exocytosis. nih.gov This relationship is often referred to as compensatory endocytosis. nih.gov The regulation of these events is complex, involving a large number of effector proteins whose functions are often modulated by post-translational modifications like phosphorylation. nih.gov Calcium ions (Ca2+) also act as a key trigger, particularly for regulated exocytosis in neurons and endocrine cells. wikipedia.orgfrontiersin.org

Several modes of exocytosis and endocytosis exist:

Full-Collapse Fusion: The vesicle fully merges with the plasma membrane, followed by clathrin-mediated endocytosis to retrieve the vesicle components. nih.gov

Kiss-and-Run: A transient fusion pore opens to release vesicle contents, after which the vesicle detaches and is retrieved intact. nih.govwikipedia.org

Bulk Endocytosis: Following intense exocytosis, large portions of the plasma membrane are internalized to be processed back into vesicles. nih.gov

Key protein families, such as the SNAREs, are essential not only for the fusion step of exocytosis but have also been implicated in initiating the subsequent endocytic event. nih.gov

Once a vesicle buds from its donor membrane, it must be transported to its correct destination. nih.gov This transport often occurs along cytoskeletal tracks, such as microtubules, propelled by motor proteins. nih.gov The specificity of vesicle delivery is largely controlled by a family of small GTPases called Rab proteins. nih.gov Each Rab protein is associated with a specific organelle or vesicle type and recruits a distinct set of effector molecules, including tethering factors that mediate the initial, long-range recognition of the target membrane. nih.govnih.gov

The final and most critical step is the fusion of the vesicle membrane with the target membrane. nih.govwikipedia.org This process is mediated by a conserved protein family known as SNAREs (Soluble NSF Attachment Protein Receptors). nih.gov SNAREs exist in two forms: v-SNAREs on the vesicle and t-SNAREs on the target membrane. nih.gov When a vesicle docks at the correct target, the v- and t-SNAREs from the opposing membranes pair up, forming a highly stable four-helix bundle called the trans-SNARE complex. nih.gov The energy released during the formation of this complex is thought to drive the membranes into close proximity, overcoming the repulsive forces and catalyzing the fusion of the lipid bilayers, thereby delivering the vesicle's cargo. nih.gov After fusion, other proteins, including NSF and SNAPs, are required to disassemble the stable SNARE complex, recycling the SNAREs for future rounds of fusion. nih.gov

ProcessKey Protein FamiliesPrimary Function
Vesicle Budding Coat Proteins (Clathrin, COPI, COPII)Shape the membrane into a vesicle and select cargo. nih.gov
Vesicle Transport Rab GTPases, Motor ProteinsGuide vesicles to the correct target membrane along the cytoskeleton. nih.govnih.gov
Vesicle Tethering Tethering FactorsMediate initial contact between the vesicle and the target membrane. nih.gov
Vesicle Fusion SNARE ProteinsCatalyze the merging of the vesicle and target membranes. nih.govwikipedia.org

Functions in Ciliogenesis and Ciliary Biology

Primary cilia are microtubule-based organelles that project from the surface of most vertebrate cells. nih.gov Once considered vestigial, they are now recognized as crucial cellular antennae that sense a wide range of mechanical and chemical signals from the extracellular environment. nih.govyoutube.com The assembly, maintenance, and disassembly of cilia, a process known as ciliogenesis, are highly regulated and integrated with the cell cycle. nih.govnih.gov

Ciliogenesis begins when the mother centriole, one of a pair of microtubule-organizing centers, docks at the cell surface to become the basal body. nih.govmcmaster.ca The ciliary axoneme, a core structure of microtubules, then extends from the basal body, ensheathed by a specialized ciliary membrane. youtube.com The construction and maintenance of this structure depend on a process called intraflagellar transport (IFT), a bidirectional movement of large protein complexes (IFT particles) along the axonemal microtubules, which ferry ciliary building blocks to the growing tip and transport turnover products back to the cell body. nih.gov

Defects in the structure or function of cilia lead to a broad class of human genetic disorders known as ciliopathies, which can affect nearly every organ system and highlight the critical role of cilia in development and tissue homeostasis. nih.govresearchgate.net Ciliary proteins not only contribute to the structure and function of the cilium itself but are also increasingly found to have roles outside the cilium, for instance, in regulating the cytoskeleton and cell cycle progression. nih.gov

Roles in Cell Differentiation and Development

Cell differentiation is the fundamental process by which a less specialized cell becomes a more specialized cell type, acquiring unique structures and functions. wikipedia.orgbritannica.com This process is the cornerstone of embryonic development, transforming a single fertilized egg into a complex multicellular organism with a vast array of tissues and organs. britannica.comfrontiersin.org Differentiation is not limited to embryonic life; it continues in adults during tissue renewal and repair, driven by adult stem cells. wikipedia.orgfrontiersin.org

The journey of a cell towards its final, differentiated state involves a progressive series of changes that dramatically alter its size, shape, metabolic activity, and responsiveness to signals. wikipedia.org These changes are not typically due to alterations in the DNA sequence itself but are driven by highly controlled modifications in gene expression. wikipedia.org This regulation is governed by a complex interplay of cell signaling, transcription factors, and epigenetic modifications that activate genes specific to the final cell fate while silencing those associated with pluripotency or other lineages. wikipedia.orgbritannica.com

The process can be viewed in stages:

Stem Cell: An undifferentiated cell capable of self-renewal and giving rise to progenitor cells. britannica.com

Progenitor Cell: A cell that is committed to a specific lineage but must undergo further divisions and differentiation steps. britannica.com

Terminally Differentiated Cell: A mature, specialized cell that has exited the cell cycle and acquired its final functions. wikipedia.orgbritannica.com

Signaling molecules, such as growth factors, play a critical role by binding to receptors on the cell surface and initiating intracellular signaling cascades that ultimately alter gene expression and drive the cell towards a specific fate. wikipedia.orgnewswise.com

Participation in Signal Transduction Pathways

Signal transduction is the molecular circuitry that allows cells to perceive and respond to their environment. It is the process by which an external signal (like a hormone or growth factor) is transmitted through a cell, leading to a specific cellular response. wikipedia.orgnih.gov This transmission occurs through a series of molecular events known as a signaling pathway. wikipedia.orgkhanacademy.org

A typical pathway begins when a signaling molecule, or ligand, binds to a specific receptor protein on the cell surface. nih.gov This binding event changes the receptor's shape, activating it. khanacademy.org The activated receptor then initiates a cascade of intracellular events. This often involves:

G Proteins: These proteins act as molecular switches, becoming active when a receptor is stimulated and then influencing downstream enzymes. wikipedia.orgyoutube.com

Second Messengers: Small, non-protein molecules like cyclic AMP (cAMP) and Ca2+ ions that diffuse rapidly through the cell, broadcasting the signal to multiple targets. khanacademy.orgnih.gov

Protein Kinases: Enzymes that add phosphate (B84403) groups to other proteins, a common mechanism for switching their activity on or off. Many signaling pathways, such as the MAP kinase pathway, consist of a cascade of several kinases activating one another in sequence. khanacademy.orgnih.gov

These pathways are not simple linear chains; they form complex networks that allow for the integration of multiple signals, amplification of the initial signal, and fine-tuning of the cellular response. wikipedia.orgkhanacademy.org Ultimately, these pathways control virtually all aspects of cell behavior, including gene expression, cell growth, metabolism, and differentiation. wikipedia.orgnih.gov

Smoothened Signaling Pathway

The Smoothened (SMO) signaling pathway is a component of the Hedgehog (Hh) signaling cascade, which is crucial for embryonic development and tissue homeostasis. wikipedia.org The pathway is initiated when a Hedgehog ligand binds to its receptor, Patched (PTC), relieving the inhibition that PTC exerts on Smoothened, a G protein-coupled receptor (GPCR). wikipedia.orgyoutube.com This activation of SMO leads to a signaling cascade that ultimately regulates the GLI family of transcription factors, which control the expression of Hh target genes. youtube.comnih.gov

Current genomic and protein databases predict an involvement for SEPTIN2 (also known as DIFF6) in the Smoothened signaling pathway. nih.govgenecards.org While detailed mechanistic studies are ongoing, this prediction suggests a potential role for the septin cytoskeleton in the complex regulation of Hh/SMO signaling, which is known to be associated with the primary cilium—a structure where septins have also been localized. nih.govgenecards.org

Table 1: Key Components of the Smoothened Signaling Pathway

Component Type Function
Hedgehog (Hh) Ligand Initiates the signaling cascade. wikipedia.org
Patched (PTC) Transmembrane Receptor Inhibits SMO in the absence of Hh ligand. wikipedia.org
Smoothened (SMO) G Protein-Coupled Receptor Transduces the Hh signal across the membrane. wikipedia.org
GLI proteins Transcription Factors Regulate the expression of target genes. nih.gov

Integrin Signaling Pathways

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a critical role in cellular shape, mobility, and signaling. thermofisher.com Upon binding to extracellular matrix (ECM) components like fibronectin or collagen, integrins trigger intracellular signaling cascades. qiagen.com These pathways often involve the recruitment of proteins like Focal Adhesion Kinase (FAK) and Src, leading to the activation of downstream effectors such as the Ras/MAPK pathway, which influences cell proliferation and survival. thermofisher.comyoutube.com

Research has identified a direct link between septins and integrin-mediated functions. Specifically, a complex consisting of ARHGAP4, SEPTIN2, and SEPTIN9 has been shown to modulate integrin-mediated focal adhesions, which are crucial hubs for integrin signaling. nih.gov This complex influences cell migration and invasion, indicating that SEPTIN2 is a key regulator of cellular processes downstream of integrin engagement. nih.gov

JAK-STAT3 Pathway Interactions

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to act as transcription factors.

A specific regulatory link between SEPTIN2 and the JAK-STAT3 pathway has been identified in the context of prostate cancer. The long non-coding RNA LINC00473 has been found to promote cell proliferation by influencing the JAK-STAT3 signaling pathway. nih.gov This effect is achieved by regulating a microRNA (miR-195-5p) which in turn targets SEPTIN2. nih.gov This finding establishes a direct, though context-dependent, interaction where SEPTIN2 expression is modulated by and functionally linked to the activity of the JAK-STAT3 pathway. nih.gov

Acute Phase Response Signaling

The acute phase response is a systemic reaction to inflammation, infection, or tissue injury. qiagen.comwikipedia.org It is characterized by a rapid change in the plasma concentration of several proteins known as acute phase reactants (APRs), which are primarily produced by the liver. nih.gov The synthesis of these proteins is induced by pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), which activates signaling cascades such as the JAK-STAT3 pathway in hepatocytes. nih.govnih.gov Positive APRs, like C-reactive protein and serum amyloid A, are upregulated, while negative APRs, such as albumin and transferrin, are downregulated. wikipedia.orgnih.gov

Currently, there is no direct scientific evidence from the available research linking septin proteins (DIFF6) to the acute phase response signaling pathway. While septins are involved in inflammatory processes and cytokine signaling, a specific role in the hepatic production of acute phase reactants has not been described.

Involvement in Neurobiology

Neurite Outgrowth and Neuron Projection Development

Neurite outgrowth is the process by which developing neurons produce projections, which differentiate into axons and dendrites. jax.orgfrontiersin.org This fundamental process of neuronal morphogenesis relies on the dynamic rearrangement of the cytoskeleton, particularly microtubules and actin filaments, to guide the extension and branching of these projections. nih.govnih.gov

Septins play a critical role in neurite formation and the development of neuronal projections. nih.govbiorxiv.org

Cytoskeletal Regulation: SEPTIN7, a key component of septin complexes, promotes both axon and dendrite development by providing a scaffold for the enzyme HDAC6. nih.gov This interaction facilitates the deacetylation of microtubules, a process that regulates microtubule stability to a level optimal for neurite extension. nih.gov The depletion of SEPTIN7 leads to hyperacetylated and overly stable microtubules, which retards their growth and impairs neurite development. nih.gov

Morphogenesis and Sprouting: Nedd5, an alias for SEPTIN2, is enriched in the brain and associates with the exocyst complex, a protein assembly required for neurite outgrowth. researchwithrutgers.com Disruption of SEPTIN2's GTPase activity has been shown to promote aberrant neurite sprouting, suggesting it is crucial for polarized and correctly patterned neurite extension. researchwithrutgers.com Furthermore, a somatic network of septins helps facilitate neurite formation by stabilizing filopodia (the precursors to neurites) while suppressing lamellipodia, ensuring the development of a pyramidal neuron shape. biorxiv.org

Table 2: Role of Septins in Neuronal Development

Septin Protein Alias Function in Neurite Development Mechanism
SEPTIN2 Nedd5, DIFF6 Regulates polarized neurite outgrowth and sprouting. researchwithrutgers.com Associates with the exocyst complex. researchwithrutgers.com
SEPTIN7 - Promotes axon and dendrite growth. nih.gov Scaffolds HDAC6 to regulate microtubule stability. nih.gov

Regulation of Neurotransmission

Neurotransmission is the process by which signaling molecules, or neurotransmitters, are released by a neuron to communicate with a target cell across a synapse. This process is tightly regulated and depends on the mobilization of synaptic vesicles, their fusion with the presynaptic membrane, and the subsequent release of their contents. youtube.comyoutube.com

The septin family of proteins is involved in the intricate regulation of neurotransmitter release.

Mitochondrial Function: SEPTIN2 is essential for mitochondrial fission, a process that involves regulating the localization of dynamin-related protein 1. nih.gov Dysfunction in this process can lead to mitochondrial defects that contribute to depleted neurotransmission, highlighting an indirect but critical role for SEPTIN2 in maintaining the energy and cellular health required for synaptic activity. nih.gov

Vesicle Trafficking: Other septins, such as SEPTIN5, appear to function as a molecular "brake" on the synaptic vesicle cycle. nih.gov It can bind to the SNARE protein syntaxin, potentially preventing synaptic vesicles from associating with the release machinery and thereby inhibiting neurotransmitter release. nih.gov This suggests that septins act as a regulatory element that can control the timing and probability of synaptic transmission.

Synaptic Function

The neuronal membrane glycoprotein (B1211001) M6a (GPM6A), a member of the proteolipid protein (PLP) family, is a significant molecule in the formation and plasticity of chemical synapses. nih.govnih.gov This protein is abundantly expressed in the neurons of the central nervous system (CNS), particularly in regions rich in synaptic connections like the hippocampus, cerebellum, striatum, and prefrontal cortex. nih.govcreative-biolabs.commdpi.com Its primary role in synaptic function is centered on the development and maturation of synapses, a process known as synaptogenesis. creative-biolabs.comsinobiological.com

Research findings have consistently demonstrated that GPM6A is involved in neurite and filopodia outgrowth, which are essential preliminary steps for synapse formation. sinobiological.comuniprot.org Filopodia are slender, actin-rich membrane protrusions that act as precursors to dendritic spines, the primary sites of excitatory synapses. creative-biolabs.com Overexpression of GPM6A in hippocampal neurons has been shown to induce the extensive formation of these highly motile filopodia. creative-biolabs.com These structures then stabilize upon making contact with presynaptic regions, facilitating the establishment of new synaptic connections. creative-biolabs.com Conversely, the inhibition of endogenous GPM6A expression leads to a reduction in the number of both filopodia and synaptic clusters. creative-biolabs.com

The molecular mechanisms underpinning GPM6A's role in synaptic function are complex and involve the activation of specific signaling pathways. The formation of filopodia induced by GPM6A requires the activity of the mitogen-activated protein kinase (MAPK) and Src signaling pathways. sinobiological.comuniprot.org Furthermore, the localization of GPM6A within membrane lipid microdomains is crucial for its function. creative-biolabs.com The protein's two extracellular domains are critical for its interactions with other proteins located on synaptic compartment membranes, such as Synapsin-1 and Synaptophysin. mdpi.com

Key Research Findings on GPM6A's Synaptic Function
Experimental ObservationKey FindingReference
Overexpression of GPM6A in hippocampal neuronsInduces extensive formation of filopodia, precursors to synapses. creative-biolabs.com
Inhibition of GPM6A expression via siRNAReduces the number of filopodia and synaptic clusters. creative-biolabs.com
Treatment with neutralizing monoclonal antibodies against GPM6AInterferes with neurite extension and axon outgrowth. mdpi.com
Analysis of GPM6A knockout miceShowed a reduction of axon projections in the olfactory bulb. nih.gov

Broader Biological Significance

Beyond its specific role in synapse formation, the GPM6A protein holds broader significance in neuronal development and is implicated in various neurological conditions. nih.govnih.gov Its functions extend to fundamental processes such as neuronal differentiation and migration, particularly of neuronal stem cells. sinobiological.comuniprot.org This suggests that GPM6A plays a role from the early stages of nervous system development. sinobiological.com The protein's involvement in neuronal plasticity indicates its importance not just in the initial wiring of the brain but also in the continuous adaptation and remodeling of neural circuits throughout life. nih.govuniprot.org

GPM6A's clinical relevance is underscored by its association with a range of neuropsychiatric and neurodevelopmental disorders. nih.gov Altered expression of GPM6A in the hippocampus has been observed in postmortem brains of individuals who died by suicide with depression. creative-biolabs.com Furthermore, genetic polymorphisms in the GPM6A gene have been linked to conditions such as bipolar disorder and schizophrenia. creative-biolabs.comtandfonline.com De novo duplication of the GPM6A gene, leading to increased protein levels, has been reported in a patient with a learning disability and behavioral anomalies, highlighting that the correct dosage of this protein is essential for normal cognitive function. creative-biolabs.com These associations categorize disorders linked to GPM6A dysfunction as synaptopathies, or diseases rooted in synaptic damage and dysfunction. nih.govnih.gov

The broader biological roles of GPM6A also include the potential regulation of endocytosis and intracellular trafficking of G-protein-coupled receptors (GPCRs); for instance, it has been shown to enhance the internalization and recycling of the mu-type opioid receptor. sinobiological.comuniprot.org It may also be involved in the nerve growth factor (NGF)-dependent influx of calcium into neurons. sinobiological.com The diverse functions of GPM6A, from cellular differentiation to its implication in complex psychiatric disorders, mark it as a crucial protein in neuroscience research. nih.govtandfonline.com

Summary of GPM6A's Broader Biological Roles and Clinical Relevance
Biological Process/RoleAssociated Condition/SignificanceReference
Neuronal Differentiation & MigrationCrucial for early nervous system development. sinobiological.comuniprot.org
Neuronal PlasticityImportant for lifelong learning and memory. nih.govuniprot.org
GPCR TraffickingModulates signaling of receptors like the mu-type opioid receptor. sinobiological.com
Gene Expression AlterationsLinked to depression, bipolar disorder, and schizophrenia. creative-biolabs.com
Gene DuplicationAssociated with learning disabilities and behavioral issues. creative-biolabs.com

Pathophysiological Implications of Diff6a Protein Dysregulation

Association with Neurodegenerative Disorders

Dysregulation of DIFF6A is a key factor in the pathology of several neurodegenerative conditions known as synucleinopathies. nih.gov Its non-physiological levels are directly implicated in the disease processes of Alzheimer's and Parkinson's disease. nih.gov

While neurofibrillary tangles (NFTs) in Alzheimer's disease (AD) are primarily composed of hyperphosphorylated tau protein, DIFF6A plays a role in the broader pathological cascade. wikipedia.org Research has identified DIFF6A as an interacting partner of soluble β-amyloid (Aβ) oligomers, which are a primary toxic species in AD. nih.govnih.gov

The interaction between DIFF6A and Aβ42, a common isoform of β-amyloid, is characterized by a strong binding affinity (dissociation constant, Kd = 85 nM). nih.govresearchgate.net This binding has two major pathological consequences:

It induces aberrant protein aggregation. nih.gov

It inhibits the normal, physiologically relevant function of DIFF6A, which is to promote the assembly of microtubules. nih.govresearchgate.net

Immunohistochemical studies of post-mortem AD brain tissue have revealed DIFF6A's presence in the early stages of tangle development. Clusters of DIFF6A immunoreactivity have been detected along the filaments of unstructured, pre-tangle formations. nih.govnih.gov However, it is notably absent from the compact, mature neurofibrillary tangles. nih.gov This suggests that DIFF6A is involved in the initial pathological processes that lead to NFT formation rather than being a core structural component of the mature tangles.

Interacting ProteinEffect of Interaction with DIFF6APathological Relevance in Alzheimer's Disease
β-amyloid (Aβ)Strong binding leads to aberrant aggregation and inhibits microtubule assembly. nih.govresearchgate.netContributes to the overall protein aggregation pathology and cytoskeletal disruption seen in AD. nih.govnih.gov
Tau Protein (in NFTs)Found in early, unstructured pre-tangles but not in mature neurofibrillary tangles. nih.govSuggests a role in the initiation of tangle pathology rather than the structure of mature tangles. nih.gov

The involvement of DIFF6A in Parkinson's disease (PD) is more direct and well-established. The protein is considered a hallmark of PD and other synucleinopathies like Multiple System Atrophy. nih.govnih.gov The pathology is characterized by the co-enrichment and co-localization of DIFF6A and α-synuclein in the protein aggregates known as Lewy bodies found in neurons. nih.govacs.org

In a healthy brain, DIFF6A and α-synuclein are segregated, with DIFF6A in oligodendrocytes and α-synuclein in neurons. nih.govfrontiersin.org In Parkinson's disease, however, they are found together in pathological inclusions within both cell types. nih.gov This pathological association is critical to the disease's progression, as DIFF6A has been shown to promote the formation of α-synuclein filaments and pathogenic assemblies. nih.govnih.gov The interaction between these two proteins is now being investigated as a specific drug target for developing anti-Parkinson's therapies. nih.govtandfonline.com

ConditionCellular Location of DIFF6AInteraction with α-synucleinOutcome
Healthy BrainOligodendrocytes nih.govfrontiersin.orgSeparated (α-synuclein is in neurons) nih.govNormal physiological function (e.g., myelination) researchgate.net
Parkinson's DiseaseEnriched in neuronal and glial inclusions (Lewy bodies) nih.govnih.govCo-localized and aggregated together nih.govacs.orgPromotion of pathogenic α-synuclein filaments, contributing to neurodegeneration nih.govnih.gov

Roles in Cancer Progression and Metastasis

The role of the DIFF6A protein family in cancer is complex and appears to be context-dependent, varying significantly between different types of cancer. nih.govtandfonline.com While an excess of the protein is associated with neurodegeneration, a loss of its function may contribute to the survival of cancer cells, highlighting a dual-edged role in cellular health. nih.govtandfonline.com

Direct studies on DIFF6A (TPPP1) in prostate cancer are limited; however, its primary function of regulating microtubules is highly relevant to this disease. The tubulin-microtubule system is a well-established therapeutic target for treating prostate cancer. nih.gov Drugs that target microtubule stability, such as taxanes, are used in chemotherapy regimens for advanced prostate cancer, indicating that the cellular machinery regulated by DIFF6A is critical to tumor cell proliferation and survival. nih.gov Furthermore, research has noted the general anti-proliferative potential of DIFF6A, suggesting that its loss could be advantageous for cancer cell survival. nih.govtandfonline.com

Research into the role of the this compound family in laryngeal cancer points towards a protective or tumor-suppressive function. A study on the closely related head and neck squamous cell carcinoma (HNSC), specifically oral squamous cell carcinoma (OSCC), investigated the DIFF6A homolog, TPPP3. nih.gov The findings revealed that the expression of TPPP3 was significantly lower in OSCC tumor tissues compared to normal oral mucosa. nih.gov Moreover, higher expression of TPPP3 was correlated with a better prognosis for patients with HNSC. nih.gov This suggests that for this type of cancer, members of the DIFF6A family may act as tumor suppressors. nih.gov

In contrast to its role in HNSC, the DIFF6A homolog TPPP3 appears to play an oncogenic role in colorectal cancer (CRC). nih.gov Studies have shown that TPPP3 is often highly expressed in CRC tissues. nih.govtandfonline.com Functional experiments demonstrated that intentionally reducing the levels of TPPP3 in CRC cell lines led to an inhibition of cell proliferation, migration, and invasion, while also promoting programmed cell death (apoptosis). nih.gov These findings suggest that TPPP3 contributes to the progression of colorectal cancer and could be a potential therapeutic target for CRC treatment. nih.gov

Cancer TypeProtein StudiedObserved RoleAssociated Patient Outcome
Prostate CancerDIFF6A (TPPP1) - Inferred RoleRegulates microtubules, a key therapeutic target. nih.gov Possesses general anti-proliferative potential. nih.govNot directly established.
Laryngeal Squamous Cell Carcinoma (related HNSC)TPPP3Acts as a potential tumor suppressor; expression is decreased in tumors. nih.govHigh expression is associated with a good prognosis. nih.gov
Colorectal CancerTPPP3Acts as a potential oncogene; promotes proliferation and invasion. nih.govHigh expression is associated with tumor progression. nih.govtandfonline.com

Cell Proliferation and Invasion

Actin-like protein 6A (ACTL6A), a key component of the SWI/SNF chromatin remodeling complex, has been identified as a significant oncogene in numerous types of cancer. frontiersin.org Its dysregulation is consistently linked to enhanced cell proliferation, migration, and invasion, which are hallmark characteristics of malignant tumors. frontiersin.orgresearchgate.net

In cervical cancer, ACTL6A is markedly upregulated. frontiersin.org Studies have demonstrated that silencing the expression of ACTL6A leads to a decrease in cancer cell proliferation and the ability to form colonies. frontiersin.org This inhibitory effect is associated with cell cycle arrest at the G1 phase, indicating that ACTL6A plays a crucial role in cell cycle progression. frontiersin.org The mechanism often involves the c-Myc oncogene, where ACTL6A-mediated proliferation is dependent on c-Myc activity. frontiersin.org

Similarly, in esophageal squamous cell carcinoma (ESCC), ACTL6A is a central oncogenic driver. dovepress.com Its overexpression facilitates the entry of cancer cells into the S phase of the cell cycle, thereby promoting DNA synthesis and proliferation. dovepress.com This is achieved by upregulating key cell cycle proteins like cyclin D1 and CDK2, and by activating the S6K1/pS6 pathway, which is critical for cell viability. dovepress.com

The role of ACTL6A in promoting invasive phenotypes is also well-documented. In several cancer types, including hepatocellular carcinoma (HCC), colorectal cancer, and osteosarcoma, ACTL6A induces epithelial-mesenchymal transition (EMT). nih.govaacrjournals.orgnih.gov EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. This transition is often driven by the activation of signaling pathways like Notch, which can be influenced by ACTL6A's interaction with stemness regulators such as SOX2. aacrjournals.org Furthermore, in glioma, ACTL6A enhances the stability of the oncoproteins YAP and TAZ, which are key effectors of the Hippo pathway, thereby promoting both cell proliferation and invasion. aacrjournals.org

The table below summarizes key findings on the role of ACTL6A in cancer cell proliferation and invasion across different cancer types.

Cancer TypeEffect of ACTL6A OverexpressionAssociated Molecular Mechanisms
Cervical Cancer Promotes proliferation and colony formation. frontiersin.orgInduces cell cycle progression in a c-Myc-dependent manner. frontiersin.org
Esophageal Squamous Cell Carcinoma (ESCC) Enhances proliferation and DNA synthesis. dovepress.comUpregulates cyclin D1, CDK2, and activates the S6K1/pS6 pathway. dovepress.com
Hepatocellular Carcinoma (HCC) Promotes metastasis and EMT. nih.govActivates the SOX2/Notch1 signaling axis. nih.gov
Glioma Enhances cell proliferation and invasion. aacrjournals.orgIncreases stability of YAP/TAZ proteins. aacrjournals.org
Osteosarcoma Promotes metastasis. nih.govInduces epithelial-mesenchymal transition. nih.gov

Susceptibility to Microbial Infections (e.g., Bacterial Invasion)

While the primary research focus on ACTL6A has been on its role in cancer and development, its fundamental function as part of the chromatin remodeling machinery suggests potential implications for the immune response and susceptibility to infections. Chromatin remodeling complexes, including the SWI/SNF complex of which ACTL6A is a part, play a critical role in regulating the gene expression necessary for immune cell function and response to pathogens.

The process of bacterial invasion and the subsequent host immune response involves a complex interplay of gene activation and repression in immune cells. Pathogens can manipulate host cellular processes, and the host, in turn, must mount a rapid and effective defense. The ability of immune cells to respond effectively is dependent on the precise regulation of gene expression.

Although direct studies linking ACTL6A dysregulation to specific bacterial infections are limited, its role in fundamental cellular processes is clear. For example, actin-based motility is a mechanism used by several bacterial pathogens, such as Listeria monocytogenes, to spread from cell to cell, evading the extracellular immune response. nih.gov ACTL6A, being an actin-like protein, is involved in processes that maintain cellular structure and integrity. While distinct from the actin used by bacteria for motility, the cellular machinery involving actin-related proteins is crucial for host cell defense mechanisms like autophagy, which targets intracellular bacteria for destruction. nih.gov Dysregulation of proteins involved in these pathways could theoretically impact the efficiency of clearing such infections.

Further research is needed to elucidate the specific role of ACTL6A in the context of microbial infections. However, given its central role in gene regulation and cellular architecture, it is plausible that its dysregulation could impact immune cell function and the cellular response to bacterial invasion.

Other Disease Associations

Beyond its well-established role in cancer, dysregulation of the ACTL6A protein is associated with other pathological conditions, particularly in the realm of developmental disorders. As a component of the BAF (SWI/SNF) chromatin remodeling complex, ACTL6A is essential for the proper regulation of gene expression during development. uniprot.orgresearchgate.net

Mutations in the ACTL6A gene have been identified in individuals with intellectual disability and developmental language disorders. researchgate.net These heterozygous variants can be missense mutations affecting highly conserved amino acid residues or splicing variants that lead to a dysfunctional protein. researchgate.net Such mutations are thought to have a deleterious effect on the function of the ACTL6A protein, thereby disturbing the integrity and function of the BAF complex. researchgate.net The BAF complex is crucial for the proliferation and differentiation of neural progenitors, and its disruption can lead to neurodevelopmental abnormalities. uniprot.org

The table below outlines the non-cancer-related diseases associated with ACTL6A dysregulation.

Disease/ConditionType of DysregulationConsequence
Intellectual Disability Heterozygous variants (missense, splicing) in the ACTL6A gene. researchgate.netImpaired function of the BAF chromatin remodeling complex, leading to neurodevelopmental defects. researchgate.net
Developmental Language Disorder Mutations in the ACTL6A gene. researchgate.netDisruption of the BAF complex integrity, affecting normal brain development. researchgate.net
Non-Specific Syndromic Intellectual Disability Associated with the ACTL6A gene. genecards.orgPathogenic variants affecting the BAF complex, which is critical for neural development. researchgate.net

Methodological Approaches in Diff6a Protein Research

Gene and Transcript Analysis Techniques

Understanding the expression patterns and genomic context of the gene encoding DIFF6A is fundamental. Researchers employ several key techniques to measure transcript levels and determine the gene's chromosomal location and copy number.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (qPCR) are essential methods for studying gene expression. superiorbiodx.comdenagene.com RT-PCR is used to detect the presence of specific RNA transcripts within a sample. aatbio.com The process begins with the conversion of RNA into complementary DNA (cDNA) using an enzyme called reverse transcriptase. visikol.com This cDNA then serves as a template for amplification via the polymerase chain reaction, allowing for the detection of even low-abundance transcripts. aatbio.com

Quantitative PCR (qPCR), also known as real-time PCR, extends this capability by measuring the amount of amplified DNA in real-time, as the reaction progresses. denagene.comvisikol.com This is typically achieved using fluorescent dyes that bind to double-stranded DNA or sequence-specific fluorescent probes. aatbio.com The level of fluorescence is directly proportional to the amount of DNA, enabling the precise quantification of the initial amount of target nucleic acid. visikol.com When combined with reverse transcription (RT-qPCR), this technique allows for the accurate measurement of DIFF6A mRNA levels, providing critical insights into how its gene expression changes under various cellular conditions or in different tissues. aatbio.commantacc.com

TechniqueStarting MaterialPrimary FunctionOutput
PCR (Polymerase Chain Reaction)DNAAmplifies a specific DNA sequence. denagene.comQualitative (presence/absence of DNA). mantacc.com
RT-PCR (Reverse Transcription PCR)RNADetects and amplifies RNA by first converting it to cDNA. aatbio.comQualitative (presence/absence of RNA). mantacc.com
qPCR (Quantitative PCR)DNAAmplifies and quantifies a specific DNA sequence in real-time. denagene.comQuantitative (measures the amount of DNA). mantacc.com
RT-qPCR (Reverse Transcription qPCR)RNAQuantifies RNA levels by converting RNA to cDNA and then performing qPCR. aatbio.comQuantitative (measures the amount of RNA). mantacc.com

Fluorescent In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize the location of a specific DNA sequence within a chromosome. nih.govgenome.gov This method is invaluable for gene mapping and identifying chromosomal abnormalities such as deletions, duplications, or translocations that might involve the DIFF6A gene. clevelandclinic.orghee.nhs.uk

The procedure involves creating a small, single-stranded DNA segment, known as a probe, that is complementary to the DNA sequence of the DIFF6A gene. hee.nhs.uk This probe is labeled with a fluorescent molecule. genome.gov When the probe is applied to cells whose chromosomes have been prepared on a microscope slide, it hybridizes (binds) to its corresponding sequence on the chromosome. genome.govhee.nhs.uk The location of the gene can then be visualized under a special microscope as a fluorescent signal. nih.gov By using probes with different colored fluorescent labels, multiple genes or chromosomal regions can be examined simultaneously. hee.nhs.ukthermofisher.com

AspectDescription
PrincipleA fluorescently labeled DNA probe binds to its complementary sequence on a chromosome. genome.govhee.nhs.uk
ApplicationsGene mapping, diagnosis of genetic diseases, and identification of chromosomal abnormalities (e.g., deletions, translocations). nih.govclevelandclinic.org
AdvantagesProvides positional information for genes, can detect mosaicism, and has a relatively fast turnaround time. hee.nhs.uk
VisualizationRequires a fluorescence microscope to view the fluorescent signals on the chromosomes. nih.gov

Gene expression profiling refers to the simultaneous measurement of the activity of thousands of genes to create a global picture of cellular function. wikipedia.orgthermofisher.com This approach allows researchers to understand how the expression of DIFF6A correlates with the expression of other genes, providing insights into its functional pathways and regulatory networks. wikipedia.org

Two primary technologies for gene expression profiling are DNA microarrays and RNA sequencing (RNA-Seq). DNA microarrays involve hybridizing labeled cDNA from a sample to a chip containing thousands of known DNA sequences (probes). The intensity of the signal from each probe corresponds to the expression level of that gene. RNA-Seq, a more recent technology, involves directly sequencing the RNA (or corresponding cDNA) in a sample. thermofisher.com This provides a comprehensive and highly quantitative measure of the transcriptome, allowing for the discovery of novel transcripts in addition to quantifying known ones. thermofisher.com The resulting large datasets are analyzed using bioinformatic tools to identify differentially expressed genes and enriched biological pathways. nih.gov

TechniqueDescriptionKey Information Provided
DNA MicroarrayMeasures the relative activity of thousands of previously identified target genes simultaneously. wikipedia.orgRelative transcript abundance compared between samples.
RNA-Seq (RNA Sequencing)Uses next-generation sequencing to provide a comprehensive analysis of the transcriptome. thermofisher.comPrecise quantification of transcripts, discovery of novel transcripts, and analysis of alternative splicing.

Protein Detection and Characterization Methods

Once the DIFF6A gene is transcribed and translated, a different set of techniques is required to detect, quantify, and locate the resulting protein. These immunological methods rely on the high specificity of antibodies to target the DIFF6A protein.

Immunoblotting, commonly known as Western blotting, is a widely used technique to detect and quantify a specific protein within a complex mixture, such as a cell or tissue lysate. rockland.comnih.govsouthernbiotech.com The process involves three main stages: separation, transfer, and detection.

First, proteins from a sample are separated based on their molecular weight using polyacrylamide gel electrophoresis (PAGE). nih.gov Second, these separated proteins are transferred, or "blotted," from the gel onto a solid membrane, typically made of nitrocellulose or PVDF. rockland.comabcam.com Finally, the membrane is incubated with a primary antibody that specifically binds to the target protein (DIFF6A). A secondary antibody, which is conjugated to a reporter enzyme (like horseradish peroxidase) or a fluorophore, is then added. rockland.com This secondary antibody binds to the primary antibody, and upon the addition of a substrate, it generates a chemiluminescent or fluorescent signal that can be captured and quantified, appearing as a distinct band on the membrane corresponding to the size of the this compound. nih.govabcam.com

StagePurposeKey Steps
SeparationTo separate proteins by size. nih.govSample preparation (lysis) and separation via polyacrylamide gel electrophoresis (PAGE). abcam.com
TransferTo move proteins from the gel to a membrane. rockland.comabcam.comElectro-blotting transfers proteins onto a nitrocellulose or PVDF membrane. nih.gov
DetectionTo visualize the specific target protein. abcam.comIncubation with a primary antibody specific to the target, followed by a labeled secondary antibody and signal detection. rockland.comnih.gov

Immunofluorescence (IF) and Immunohistochemistry (IHC) are powerful imaging techniques that use antibodies to visualize the presence and location of proteins within cells (immunocytochemistry) or tissues (immunohistochemistry). bio-techne.comnih.govnih.gov These methods are crucial for determining the subcellular localization of the this compound (e.g., nucleus, cytoplasm) and its distribution across different cell types within a tissue. bio-techne.com

The core principle for both techniques involves applying a primary antibody that specifically binds to the DIFF6A antigen in a prepared tissue section or cell sample. nih.gov The key difference lies in the detection method. stagebio.com

Immunohistochemistry (IHC) typically uses a secondary antibody linked to an enzyme (like peroxidase). nih.gov This enzyme converts a soluble substrate into a colored, insoluble product at the antigen's location, which can be viewed with a standard brightfield microscope. bio-techne.comstagebio.com The staining is permanent, allowing for long-term archiving of slides. stagebio.com

Immunofluorescence (IF) employs a secondary antibody conjugated to a fluorochrome (a fluorescent dye). stagebio.comthermofisher.com When excited by light of a specific wavelength, the fluorochrome emits light at a different wavelength, which is detected using a fluorescence microscope. stagebio.com This method is particularly well-suited for multiplexing, where multiple proteins can be visualized simultaneously using antibodies with different colored fluorophores. thermofisher.com

FeatureImmunohistochemistry (IHC)Immunofluorescence (IF)
Detection MethodEnzyme-based, producing a colored precipitate (chromogenic). bio-techne.comstagebio.comFluorochrome-based, producing a fluorescent signal. nih.govstagebio.com
MicroscopeBrightfield microscope. stagebio.comFluorescence microscope. stagebio.com
Sample TypePrimarily used for tissue sections (formalin-fixed, paraffin-embedded or frozen). bio-techne.comCan be used on tissue sections and cultured cells. bio-techne.comnih.gov
Signal StabilityPermanent, does not fade. stagebio.comSignal can fade over time (photobleaching).
MultiplexingPossible but more complex for co-localization studies. stagebio.comIdeal for visualizing multiple proteins simultaneously. nih.govstagebio.com

Immunoelectron Microscopy

Immunoelectron microscopy is a powerful technique that combines the high resolution of electron microscopy with the specificity of antibodies to localize proteins at the subcellular level. proteinatlas.orgumassmed.edu In the study of a hypothetical protein like DIFF6A, this method would be employed to determine its precise location within a cell, for instance, its association with specific organelles like the mitochondria, endoplasmic reticulum, or nucleus. wikipedia.org

The general procedure involves treating thinly sectioned cells or tissues with a primary antibody that specifically binds to the this compound. nih.gov This is followed by a secondary antibody, which is conjugated to electron-dense particles, most commonly colloidal gold. nih.gov These gold particles appear as small, dark dots under the transmission electron microscope (TEM), pinpointing the location of the this compound. proteinatlas.org This technique can reveal whether DIFF6A is embedded in a membrane, located within the lumen of an organelle, or part of a larger protein complex, providing critical insights into its potential function. wikipedia.org

Table 1: Illustrative Subcellular Localization of a Hypothetical Protein (e.g., DIFF6A) Determined by Immunoelectron Microscopy

Cellular CompartmentGold Particle Density (particles/µm²)Interpretation
Mitochondrial Matrix25.4 ± 3.1High
Endoplasmic Reticulum5.2 ± 1.5Low
Cytosol2.1 ± 0.8Basal
Nucleus1.8 ± 0.7Basal

Note: Data are hypothetical and for illustrative purposes only.

ELISA-based Assays

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique used for quantifying the amount of a specific protein in a sample. qiagen.comabbexa.comthermofisher.com For a protein such as DIFF6A, an ELISA would be developed to measure its concentration in various biological samples like cell lysates, tissue homogenates, or bodily fluids.

The most common format for this purpose is the sandwich ELISA. thermofisher.com In this setup, the wells of a microplate are coated with a "capture" antibody that specifically binds to DIFF6A. The sample is then added, and any DIFF6A present is captured by the antibody. After washing away unbound substances, a second "detection" antibody, which binds to a different site (epitope) on the this compound, is added. This detection antibody is linked to an enzyme. Finally, a substrate is added that the enzyme converts into a colored or fluorescent product, and the intensity of the signal, measured with a plate reader, is directly proportional to the amount of DIFF6A in the sample.

Table 2: Example of Hypothetical this compound Quantification in Different Tissue Lysates using Sandwich ELISA

Tissue SampleDIFF6A Concentration (ng/mL)Standard Deviation
Liver150.2± 12.5
Brain45.7± 5.1
Muscle88.4± 9.3
Kidney12.3± 2.8

Note: Data are hypothetical and for illustrative purposes only.

Mass Spectrometry for Proteomic Analysis

Mass spectrometry (MS) is an indispensable tool in proteomics for identifying proteins, quantifying their abundance, and characterizing their post-translational modifications (PTMs). nih.govyoutube.com In the context of DIFF6A research, MS would be used to confirm the protein's identity after purification and to discover other proteins that interact with it.

In a typical "bottom-up" proteomics workflow, a protein sample containing DIFF6A would be enzymatically digested into smaller peptides, usually with trypsin. nih.gov This peptide mixture is then separated, often by liquid chromatography (LC), and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, and then selects, fragments them, and measures the masses of the resulting fragment ions (tandem mass spectrometry or MS/MS). youtube.com The resulting fragmentation patterns serve as a "fingerprint" that can be matched against protein sequence databases to identify the protein as DIFF6A. nih.gov Quantitative techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), can be employed to compare DIFF6A levels across different conditions. stanford.edumdpi.com

SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique to separate proteins based on their molecular weight. creative-proteomics.comabcam.com For DIFF6A, SDS-PAGE would be used to estimate its molecular weight, assess its purity after purification steps, and as a component of the Western blotting procedure for its specific detection.

In this method, the protein sample is treated with the detergent SDS, which denatures the proteins and coats them with a uniform negative charge. nih.gov When an electric field is applied across the polyacrylamide gel, the SDS-coated proteins migrate towards the positive electrode. The gel acts as a molecular sieve, allowing smaller proteins to move more quickly than larger ones. qiagen.com By running a set of known molecular weight markers alongside the sample, the size of the this compound can be estimated by comparing its migration distance. bio-rad.com

Table 3: Hypothetical Migration and Molecular Weight Estimation of DIFF6A via SDS-PAGE

Protein Standard (kDa)Migration Distance (cm)Relative Mobility (Rf)
2501.50.15
1502.50.25
1003.80.38
755.00.50
DIFF6A (Unknown) 5.4 0.54
506.50.65
377.80.78

Note: Based on this illustrative data, the estimated molecular weight of DIFF6A would be approximately 68 kDa. Data are hypothetical.

Studies of Protein Interactions and Complex Assembly

Co-immunoprecipitation

Co-immunoprecipitation (Co-IP) is a classic and powerful technique used to identify protein-protein interactions in vivo. abcam.comthermofisher.comnih.gov It is a crucial method for discovering the binding partners of a protein like DIFF6A, thereby providing clues about its function and the biological pathways it participates in.

The principle of Co-IP involves using an antibody that specifically targets the "bait" protein, in this case, DIFF6A. ptglab.com This antibody is used to pull DIFF6A out of a cell lysate. If DIFF6A is part of a stable protein complex, its binding partners (the "prey" proteins) will be pulled down along with it. nih.gov The entire complex is captured on beads coated with Protein A or Protein G, which bind to the antibody. antibodies.com After washing away non-specifically bound proteins, the complex is eluted and the components are typically analyzed by SDS-PAGE and identified using mass spectrometry or Western blotting. ptglab.com

Table 4: Hypothetical Interaction Partners of DIFF6A Identified by Co-IP and Mass Spectrometry

Prey Protein IdentifiedProtein FunctionConfidence Score
Protein XKinaseHigh
Protein YAdaptor ProteinHigh
Protein ZTranscription FactorMedium

Note: Data are hypothetical and for illustrative purposes only.

Structural Biology Techniques (e.g., Cryo-Electron Microscopy)

Structural biology techniques are used to determine the three-dimensional (3D) atomic structure of proteins and their complexes. Cryo-electron microscopy (cryo-EM) has become a revolutionary tool in this field, particularly for large and complex assemblies that are difficult to crystallize. nih.govmanchester.ac.ukuzh.ch

To determine the structure of DIFF6A or a complex it forms with other proteins, a purified sample would be rapidly frozen in a thin layer of vitreous (non-crystalline) ice. nih.gov A transmission electron microscope then takes thousands of images of the individual, randomly oriented particles. youtube.com Sophisticated computational software is used to classify these 2D images and reconstruct them into a high-resolution 3D model of the protein. purdue.edu The resulting structure can reveal details about DIFF6A's domains, active sites, and the interfaces through which it interacts with other proteins, providing a deep understanding of its molecular mechanism. technologynetworks.com

Cellular and Live-Cell Imaging Techniques

To elucidate the spatiotemporal dynamics of the this compound, researchers employ advanced cellular and live-cell imaging techniques. These methods allow for the direct observation of the protein's localization and behavior during complex cellular processes, most notably cell division.

A primary strategy involves the use of fluorescent protein tags. nih.govnih.gov The gene encoding DIFF6A can be fused with a gene for a fluorescent protein, such as Green Fluorescent Protein (GFP), which originates from the jellyfish Aequorea victoria. nih.govyoutube.com This creates a chimeric DIFF6A-GFP protein that can be expressed in cells and visualized using fluorescence microscopy. nih.govnih.govyoutube.com This approach is instrumental in tracking the protein's movement in real-time without disrupting cellular integrity. youtube.com

Live-cell imaging, which involves observing living cells over time, has been crucial for understanding DIFF6A's role in cytokinesis. youtube.com Using techniques like confocal microscopy on cells expressing GFP-tagged DIFF6A, researchers can observe its precise localization. Studies on various cytokinesis proteins have shown that many accumulate at the midbody, a transient structure that forms between daughter cells just before they separate. nih.govresearchgate.netnih.govbembeneklab.orgmdpi.com By analogy, imaging of DIFF6A would be expected to show its dynamic recruitment to the central spindle in anaphase and subsequent concentration at the midbody ring, providing visual evidence of its critical role in the final stages of cell separation, known as abscission. nih.govnih.gov

Imaging TechniqueApplication in DIFF6A ResearchExpected Key Findings
Fluorescence Microscopy Visualization of DIFF6A tagged with fluorescent proteins like GFP. nih.govyoutube.comDetermination of subcellular localization during different cell cycle stages.
Live-Cell Imaging Real-time tracking of DIFF6A-GFP dynamics in dividing cells. youtube.comObservation of protein recruitment to the cleavage furrow and midbody. nih.govresearchgate.net
Confocal Microscopy High-resolution spatial analysis of DIFF6A localization.Precise mapping of DIFF6A to specific structures within the midbody. mdpi.com

Genetic Manipulation and Functional Perturbation

To determine the specific function of the this compound, researchers utilize genetic manipulation techniques to reduce or eliminate its expression and then observe the cellular consequences.

Gene Knockdown using RNA interference (RNAi): A widely used method for transiently reducing protein levels is RNA interference (RNAi). labome.comyoutube.com This process involves introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) into cells. labome.comsemanticscholar.org These small RNA molecules are designed to be complementary to the messenger RNA (mRNA) of the DIFF6A gene. They guide a cellular machinery, the RNA-induced silencing complex (RISC), to degrade the DIFF6A mRNA, thereby preventing its translation into protein and effectively "knocking down" the protein's levels. youtube.com Depletion of proteins essential for the final stages of cytokinesis typically results in failed abscission, leading to the formation of multinucleated cells. Therefore, the knockdown of DIFF6A is expected to produce this distinct phenotype, confirming its essential role in cell division.

Gene Knockout using CRISPR/Cas9: For a complete and permanent removal of gene function, the CRISPR/Cas9 system is employed. nih.gov This technology uses a guide RNA to direct the Cas9 nuclease to a specific location in the genome, in this case, the DIFF6A gene. The Cas9 protein then creates a double-strand break in the DNA. nih.gov The cell's error-prone repair mechanism often introduces small insertions or deletions that disrupt the gene's reading frame, resulting in a non-functional "knockout" of the gene. nih.govmdpi.com Creating DIFF6A knockout cell lines allows for the study of the long-term consequences of the protein's absence. The resulting phenotypes, such as defects in cell division, can be compared to those from transient knockdown experiments to validate the protein's function. researchgate.netfrontiersin.org

Perturbation MethodMechanismExpected Phenotype for DIFF6A
siRNA/shRNA Knockdown Degradation of target mRNA. labome.comyoutube.comnih.govTransient reduction in this compound, leading to cytokinesis failure and multinucleated cells.
CRISPR/Cas9 Knockout Permanent disruption of the target gene. nih.govmdpi.comComplete loss of this compound, resulting in severe abscission defects and genomic instability.

Animal and Cellular Models for Disease Studies

To investigate the role of DIFF6A in a physiological and pathological context, particularly in diseases like cancer, researchers rely on various cellular and animal models. nih.govmdpi.com

Cellular Models: Human cancer cell lines are fundamental tools for studying proteins involved in cell division. Since uncontrolled proliferation is a hallmark of cancer, and errors in cytokinesis can lead to aneuploidy (an abnormal number of chromosomes) which promotes tumorigenesis, DIFF6A is a protein of significant interest. Researchers can use the genetic manipulation techniques described above (RNAi, CRISPR) in various cancer cell lines (e.g., HeLa, U2OS) to study how the loss of DIFF6A function affects cancer cell proliferation and survival.

Animal Models: To understand the function of DIFF6A in the context of a whole organism, mouse models are often developed. dovepress.comnih.gov A common approach is to create a genetically engineered mouse model where the DIFF6A gene is knocked out. mdpi.com Such models are invaluable for studying the effects of DIFF6A loss on embryonic development, tissue homeostasis, and susceptibility to cancer. nih.govunderstandinganimalresearch.org.uk For instance, if DIFF6A is essential for development, a full knockout might be embryonic lethal, necessitating the creation of conditional knockout models where the gene is deleted only in specific tissues or at a particular time. These models allow for the detailed investigation of how DIFF6A dysfunction contributes to diseases in a living system. nih.govnih.gov

Model SystemApplication in DIFF6A ResearchPotential Insights
Cancer Cell Lines Study the effect of DIFF6A depletion on cancer cell division and viability.Understanding its potential as a therapeutic target in oncology.
Genetically Engineered Mice Investigate the in vivo consequences of DIFF6A loss on development and tumorigenesis. mdpi.comunderstandinganimalresearch.org.ukRevealing the physiological importance of DIFF6A and its role in suppressing cancer.

Future Research Directions and Translational Perspectives for Diff6a Protein

Elucidating Uncharacterized Molecular Mechanisms

The foundational step in understanding DIFF6A will be to delineate its fundamental molecular functions. A significant portion of the human proteome consists of proteins with unknown or poorly defined roles. frontiersin.orgmdpi.comnih.gov The initial approach to functionally annotate DIFF6A would involve in silico predictions based on its amino acid sequence to identify conserved domains, motifs, and potential post-translational modification sites. frontiersin.org These computational analyses can provide initial hypotheses about its biochemical activities, such as enzymatic function or involvement in signaling pathways. Experimental validation would then be crucial, employing techniques like recombinant protein expression and purification to perform biochemical assays. Determining whether DIFF6A binds to specific DNA or RNA sequences, possesses enzymatic activity (e.g., kinase, phosphatase, ubiquitin ligase), or acts as a scaffold protein will be paramount.

Comprehensive Mapping of Interaction Networks

Proteins rarely act in isolation; they form complex interaction networks to carry out their functions. nih.gov Mapping the DIFF6A interactome is a critical step to place it within the broader context of cellular processes. nih.gov High-throughput techniques such as yeast two-hybrid (Y2H) screening and affinity purification-mass spectrometry (AP-MS) will be instrumental in identifying direct and indirect binding partners of DIFF6A. The resulting protein-protein interaction (PPI) map will offer significant insights into the cellular pathways and protein complexes in which DIFF6A participates. For each identified interaction, validation through co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) in relevant cellular models will be necessary to confirm the physiological relevance of these connections.

Investigating Post-Translational Regulatory Hierarchies

Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability. A thorough investigation into the PTMs that govern DIFF6A activity is essential. Common PTMs include phosphorylation, ubiquitination, acetylation, and methylation, each capable of acting as a molecular switch. sciencedaily.comnih.govucsf.edueurekalert.orgnews-medical.net Mass spectrometry-based proteomics will be a key tool to identify the types and sites of PTMs on DIFF6A. Subsequently, generating antibodies specific to these modified forms of DIFF6A will enable researchers to study their dynamics in response to various cellular stimuli. Site-directed mutagenesis to create PTM-deficient or phosphomimetic mutants of DIFF6A will help elucidate the functional consequences of these modifications on its activity and interactions.

Exploring Specific Roles in Neurological Health and Disease Pathogenesis

Given the high prevalence of protein dysfunction in neurological disorders, exploring the potential role of DIFF6A in the nervous system is a logical avenue of research. news-medical.net Many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the misfolding and aggregation of specific proteins. news-medical.netresearchgate.net Future studies should investigate the expression pattern of DIFF6A in different brain regions and neuronal cell types. Should DIFF6A be enriched in the brain, its potential involvement in processes like neuronal development, synaptic plasticity, or protein quality control should be examined. researchgate.netnih.gov In this context, it would be pertinent to investigate whether mutations in the gene encoding DIFF6A are associated with any inherited neurological conditions. nih.gov Furthermore, analyzing the expression and modification status of DIFF6A in post-mortem brain tissue from patients with neurodegenerative diseases could reveal potential links to pathology. nih.gov

Understanding Contributions to Diverse Ciliary Functions

Primary cilia are microtubule-based organelles that act as cellular antennae, sensing and transducing extracellular signals. Defects in ciliary proteins are linked to a class of genetic disorders known as ciliopathies. Investigating a potential role for DIFF6A in ciliary biology is a promising research direction. This would begin with determining if DIFF6A localizes to the primary cilium or its associated structures, such as the basal body. Techniques like immunofluorescence microscopy and proximity labeling (e.g., APEX2) in ciliated cell lines would be appropriate. If a ciliary localization is confirmed, functional studies using gene silencing (siRNA) or knockout (CRISPR/Cas9) approaches could determine if DIFF6A is required for ciliogenesis, ciliary maintenance, or specific signaling pathways that operate through the cilium.

Therapeutic Targeting and Biomarker Potential

If future research links DIFF6A to a specific disease, it could emerge as a potential therapeutic target or a valuable biomarker. For instance, if DIFF6A is found to be an enzyme whose hyperactivity contributes to a disease state, developing small molecule inhibitors could be a viable therapeutic strategy. Conversely, if a loss of DIFF6A function is pathogenic, strategies to enhance its expression or activity might be pursued. Furthermore, if levels of DIFF6A or its modified forms are altered in accessible biofluids (e.g., blood or cerebrospinal fluid) in a disease-specific manner, it could be developed as a diagnostic or prognostic biomarker. The "druggability" of DIFF6A would need to be assessed based on its structure and function to determine the feasibility of developing targeted therapies.

Q & A

Q. What experimental methods are recommended for detecting DIFF6A protein expression levels in cellular models?

To quantify this compound expression, researchers should employ orthogonal methods such as enzyme-linked immunosorbent assay (ELISA) for quantitative measurement , Western blotting for semi-quantitative analysis, and immunofluorescence microscopy for subcellular localization. Key considerations include:

  • Antibody validation : Ensure specificity using knockout controls or siRNA knockdowns to avoid cross-reactivity.
  • Sample preparation : Use protease inhibitors and standardized lysis buffers to preserve protein integrity.
  • Normalization : Reference housekeeping proteins (e.g., β-actin) to account for loading variability.
    For troubleshooting technical limitations (e.g., low sensitivity), consult technical guides on protein assays and analysis .

Q. How can researchers validate this compound-protein interactions (PPIs) experimentally?

Validation requires a combination of co-immunoprecipitation (Co-IP) and pull-down assays to confirm physical interactions. Follow these steps:

  • Hypothesis-driven design : Use bioinformatics tools (e.g., STRING database) to predict interaction partners before experimental validation .
  • Negative controls : Include non-target antibodies or empty vector-transfected lysates to rule out nonspecific binding.
  • Quantitative analysis : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
    Team-based approaches, including independent replication and peer review of raw data, enhance reliability .

What are the best practices for constructing a research question focused on this compound function?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure inquiries. For example:

  • Novelty: "How does DIFF6A regulate chromatin remodeling in post-mitotic neurons compared to mitotic cells?"
  • Feasibility: Ensure access to relevant cellular models (e.g., neuronal differentiation assays) and validated antibodies.
    Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope, especially for translational studies .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s subcellular localization across studies?

Contradictions often arise from methodological variability. To address this:

  • Reproducibility checks : Replicate experiments in multiple cell lines (e.g., HEK293, HeLa) under standardized conditions.
  • Orthogonal validation : Combine immunofluorescence with subcellular fractionation followed by mass spectrometry .
  • Meta-analysis : Aggregate published datasets using platforms like Human Protein Atlas to identify consensus localization patterns .
    Critical evaluation of antibody specificity and imaging parameters (e.g., fixation methods) is essential .

Q. What strategies are effective for integrating this compound data into multi-omics studies?

Leverage systems biology approaches :

  • Data standardization : Use reference databases (e.g., RefSeq) to align protein identifiers and avoid annotation errors .
  • Cross-omics correlation : Apply tools like Cytoscape to map DIFF6A interactomes onto transcriptomic or metabolomic networks.
  • Machine learning : Train models to predict DIFF6A’s role in pathways using features from proteomic, genomic, and clinical datasets .
    Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can ethical challenges in DIFF6A-related research, such as using human tissue samples, be mitigated?

  • Informed consent : Clearly document the use of human-derived materials in proposals, emphasizing anonymization and data security .
  • Institutional Review Board (IRB) compliance : Submit detailed protocols for tissue procurement and genetic modification experiments.
  • Transparency : Publish negative results and methodological limitations to avoid publication bias .

Q. What computational tools are recommended for predicting this compound structure and post-translational modifications (PTMs)?

  • Homology modeling : Use SWISS-MODEL or AlphaFold to predict 3D structures if experimental data (e.g., crystallography) is unavailable.
  • PTM prediction : Deploy tools like NetPhos for phosphorylation sites or UbPred for ubiquitination motifs.
  • Docking simulations : Analyze DIFF6A-ligand interactions with AutoDock Vina , validated by mutagenesis studies .

Methodological Resources

  • Protein interaction databases : STRING, BioGRID .
  • Data analysis frameworks : FINER, PICOT, PEO .
  • Ethical guidelines : IRB protocols, FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.